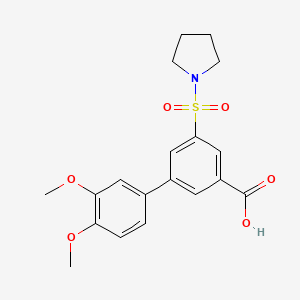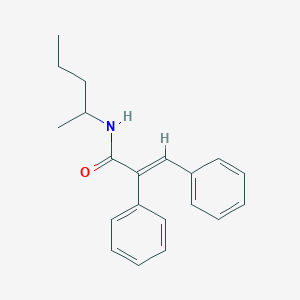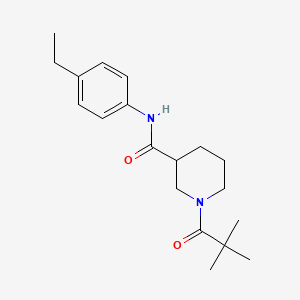
N-allyl-3-(aminosulfonyl)-N-isopropyl-4,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(aminosulfonyl)-N-isopropyl-4,5-dimethylbenzamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used to treat bacterial infections. It was first synthesized in the 1960s and has since become a widely used antibiotic due to its broad-spectrum activity against a variety of bacterial pathogens.
Mecanismo De Acción
N-allyl-3-(aminosulfonyl)-N-isopropyl-4,5-dimethylbenzamide works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and by inhibiting its synthesis, this compound effectively kills the bacteria. It does this by binding to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be well-absorbed when taken orally and has a long half-life in the body. It is metabolized in the liver and excreted in the urine. However, it can also cause side effects, such as nausea, vomiting, and diarrhea, and can interact with other medications, such as warfarin and phenytoin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-3-(aminosulfonyl)-N-isopropyl-4,5-dimethylbenzamide has a number of advantages for lab experiments. It is a well-established antibiotic with a broad-spectrum of activity against a variety of bacterial pathogens. It is also relatively inexpensive and easy to obtain. However, there are also limitations to its use in lab experiments. It can cause side effects in animals, and its use can lead to the development of antibiotic resistance in bacteria.
Direcciones Futuras
There are a number of future directions for the study of N-allyl-3-(aminosulfonyl)-N-isopropyl-4,5-dimethylbenzamide. One area of research is the development of new analogs that are more effective against resistant bacteria. Another area of research is the study of its potential use in the treatment of other diseases, such as cancer and HIV. Finally, there is also a need for more studies on the long-term effects of this compound use, particularly in children and pregnant women.
Métodos De Síntesis
The synthesis of N-allyl-3-(aminosulfonyl)-N-isopropyl-4,5-dimethylbenzamide involves the reaction of p-aminobenzenesulfonamide with acetic anhydride to form N-acetylsulfanilamide. This intermediate is then reacted with allyl bromide and isopropylamine to form the final product. The synthesis method is well established and has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
N-allyl-3-(aminosulfonyl)-N-isopropyl-4,5-dimethylbenzamide has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory infections, and skin infections. It has also been used in combination with other antibiotics to treat more severe infections. In addition, this compound has been studied for its potential use in the treatment of other diseases, such as malaria, cancer, and HIV.
Propiedades
IUPAC Name |
3,4-dimethyl-N-propan-2-yl-N-prop-2-enyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-6-7-17(10(2)3)15(18)13-8-11(4)12(5)14(9-13)21(16,19)20/h6,8-10H,1,7H2,2-5H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSSSQQRVFORFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)N(CC=C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)ethyl]-2-(propylthio)benzamide](/img/structure/B5425941.png)
![2-chloro-4-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenol](/img/structure/B5425944.png)

![N-{2-[2-(2'-methylbiphenyl-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5425956.png)
![1-[5-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5425963.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5425979.png)
![N-ethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5425985.png)

![2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5425992.png)

![methyl 2-{[2-cyano-3-(3-thienyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426015.png)
![7-acetyl-6-(2-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5426021.png)